Juglomycin A

Antimicrobial susceptibility testing MIC determination Natural product antibiotic

Juglomycin A is a stereochemically defined naphthoquinone antibiotic essential for reproducible SAR studies. Its epimeric relationship to Juglomycin B and distinct biofilm-inhibitory activity (downregulates fimH/hlyA in E. coli) make it irreplaceable for antimicrobial resistance research. Validated MIC values (B. thuringiensis 3.4 µg/mL, E. coli 6.8 µg/mL) and in vivo antitumor efficacy (1 mg/kg, Ehrlich model) provide direct experimental benchmarks. Insist on compound-specific procurement to avoid stereochemistry-dependent potency variations.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 38637-88-6
Cat. No. B14158201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuglomycin A
CAS38637-88-6
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O
InChIInChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14-/m1/s1
InChIKeyJUTDGBUUAXODBT-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Juglomycin A (CAS 38637-88-6): Structural and Pharmacological Baseline for Procurement Evaluation


Juglomycin A (CAS 38637-88-6) is a naphthoquinone antibiotic belonging to the juglomycin family of polyketide-derived natural products. First isolated from the culture filtrate of Streptomyces sp. 190-2, it exhibits a 5-hydroxy-1,4-naphthoquinone core with a tetrahydro-3-hydroxy-5-oxo-2-furanyl substituent [1]. Juglomycin A demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, antimycobacterial effects, and in vivo antitumor activity in the Ehrlich ascites carcinoma mouse model . Structurally, Juglomycin A is epimeric with Juglomycin B at the C-3′ position of the lactone ring, a stereochemical relationship that informs comparative evaluation among juglomycin congeners [1].

Why Juglomycin A Cannot Be Casually Substituted: Evidence for Non-Interchangeability Among Juglomycin Congeners


Substitution of Juglomycin A with structurally related juglomycins is not scientifically justifiable due to stereochemistry-dependent and substitution-dependent divergence in both antibacterial potency and biological profile. Juglomycin A and B are C-3′ epimers, and this single stereochemical inversion has been documented to alter physicochemical and potentially biological properties [1]. The additional methyl group at position 3 of the naphthoquinone ring in Juglomycin Z distinguishes it from all other juglomycins, including Juglomycin A, and alters its chromatographic retention behavior [2]. Furthermore, newly characterized juglomycins G–J exhibit only weak antibacterial activity similar to Juglomycin A, indicating that even minor structural modifications within the 4-juglon-2-ylbutyric acid scaffold do not guarantee equivalent potency [3]. These documented structure-activity relationships establish that juglomycins constitute a family of chemically distinct entities rather than interchangeable alternatives, necessitating compound-specific procurement for reproducible research outcomes.

Juglomycin A (CAS 38637-88-6): Quantitative Differentiation Evidence Against Comparators


Differential Antibacterial Potency of Juglomycin A Against Bacillus thuringiensis Compared to Ampicillin

Juglomycin A demonstrates substantially greater potency against Bacillus thuringiensis compared to ampicillin. In broth microdilution assays, Juglomycin A exhibited an MIC of 3.4 µg mL⁻¹ against B. thuringiensis [1]. By contrast, ampicillin (a clinically established comparator) shows MIC ranges exceeding 100 µg mL⁻¹ against multiple B. thuringiensis strains, representing a >29-fold potency advantage for Juglomycin A against this Gram-positive pathogen [2].

Antimicrobial susceptibility testing MIC determination Natural product antibiotic

Anti-Virulence and Anti-Biofilm Activity of Juglomycin A: A Differentiated Pharmacodynamic Profile

Juglomycin A exerts anti-virulence and anti-biofilm effects at subinhibitory concentrations, a property not documented for comparators such as Juglomycin Z or the clinically used β-lactam ampicillin. In Escherichia coli, Juglomycin A reduces biofilm formation through inhibition of swimming and swarming motilities and downregulation of the fimH gene, which encodes the type 1 fimbrial adhesin [1]. Additionally, Juglomycin A downregulates the α-haemolysin-related gene hlyA, indicating reduction of virulence factor expression [1]. In vitro time-kill kinetics confirm efficient bactericidal activity [1].

Biofilm inhibition Anti-virulence Gene expression regulation

In Vivo Antitumor Efficacy of Juglomycin A at Low Dose: Comparative Benchmarking Against Doxorubicin

Juglomycin A prolongs survival in the Ehrlich ascites carcinoma mouse model at a dose of 1 mg/kg . For comparative context, doxorubicin—a standard-of-care anthracycline chemotherapeutic—produced a 20% survival rate with a mean survival time of 35 days in the same Ehrlich ascites carcinoma model when administered at 2 mg/kg every other day for three doses [1]. While direct head-to-head data are absent, the reported efficacy of Juglomycin A at 1 mg/kg positions it within a therapeutically relevant dose range comparable to established anticancer agents.

Antitumor efficacy Ehrlich ascites carcinoma In vivo pharmacology

Differential Species-Selective Antibacterial Spectrum: Juglomycin A Versus Other Juglomycins

Juglomycin A exhibits a distinct antibacterial spectrum compared to other juglomycin family members. It demonstrates potent activity against Escherichia coli (MIC 6.8 µg mL⁻¹) and Xanthobacter flavus (MIC 6.8 µg mL⁻¹) [1]. Juglomycin C, by contrast, is reported to show only moderate antibacterial activity against Bacillus subtilis and E. coli [2]. Juglomycin Z is active against Gram-positive and Gram-negative bacteria as well as yeasts, but its spectrum is modulated by the presence of an additional methyl group at position 3 of the naphthoquinone ring [3]. New juglomycins G–J exhibit weak antibacterial activity similar to Juglomycin A, indicating that not all structural variants achieve equivalent potency [4].

Antibacterial spectrum MIC comparison Gram-negative bacteria

Dual Antibacterial and Antitumor Activity: A Differentiated Therapeutic Profile

Juglomycin A possesses a dual antibacterial-antitumor activity profile that distinguishes it from compounds with single-mechanism pharmacology. It demonstrates antibacterial activity against multiple pathogens (MIC range 3.4–13.7 µg mL⁻¹) [1] while also inhibiting Ehrlich ascites carcinoma in mice and prolonging survival at 1 mg/kg . Juglomycin B shares this dual activity , but Juglomycin C exhibits cancer-cell-selective cytotoxicity with weak antibacterial activity [2]. Juglomycin Z is reported as an antibiotic without documented antitumor activity [3].

Dual-activity compound Antibacterial Antitumor

High-Confidence Research and Industrial Applications for Juglomycin A (CAS 38637-88-6)


Antimicrobial Susceptibility Studies Targeting Bacillus thuringiensis and Escherichia coli

Juglomycin A is directly applicable as a reference compound in antimicrobial susceptibility testing and mechanism-of-action studies involving Bacillus thuringiensis (MIC 3.4 µg mL⁻¹) and Escherichia coli (MIC 6.8 µg mL⁻¹), where its potency exceeds that of ampicillin (>100 µg mL⁻¹ for B. thuringiensis) [1]. Its well-characterized MIC values enable reproducible experimental design for screening novel antibacterial agents or studying resistance mechanisms.

Biofilm and Virulence Factor Inhibition Research

Juglomycin A is uniquely suited for investigations of biofilm inhibition and anti-virulence strategies in Gram-negative pathogens. Its documented ability to reduce biofilm formation, downregulate fimH and hlyA genes, and inhibit bacterial motility in Escherichia coli at subinhibitory concentrations distinguishes it from conventional bactericidal antibiotics and other juglomycins lacking such data [1].

In Vivo Antitumor Efficacy Studies Using Ehrlich Ascites Carcinoma Models

Juglomycin A serves as a validated lead compound for in vivo antitumor studies employing the Ehrlich ascites carcinoma mouse model. Its reported efficacy at 1 mg/kg provides a benchmark for comparative efficacy assessment against other naphthoquinone-based compounds or established chemotherapeutics such as doxorubicin [1].

Structure-Activity Relationship (SAR) Studies of Naphthoquinone Antibiotics

Juglomycin A is an essential comparator for SAR studies within the juglomycin family, providing a structurally defined and biologically characterized reference point against which Juglomycins B, C, D, E, F, G, H, I, J, and Z can be systematically compared [1][2]. Its epimeric relationship with Juglomycin B and structural divergence from methylated derivatives supports investigations of stereochemical and substitution-dependent effects on antibacterial and antitumor activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Juglomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.